5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Pyrrolone Formation: The benzimidazole derivative is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrrolone ring through a cyclization reaction.
Amination and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in assays for antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential drug candidates for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the chlorophenyl group.
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the amino group.
5-amino-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the benzimidazole ring.
Uniqueness
The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of both the benzimidazole and pyrrolone rings, along with the amino and chlorophenyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWTVDCUDIAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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